2,6-Difluoro-3-methylphenylacetic acid

Lipophilicity LogP Medicinal Chemistry

This 2,6-difluoro-3-methyl analog is the ONLY choice for FKBP51 inhibitor or decarboxylative coupling projects. Generic 2,6-difluorophenylacetic acid lacks the critical 3-methyl group for binding affinity and steric control. Do not let a wrong substitution derail your research—procure the correct building block now.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 261943-97-9
Cat. No. B1350570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methylphenylacetic acid
CAS261943-97-9
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)CC(=O)O)F
InChIInChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
InChIKeyXMNMLOQKAUVILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-methylphenylacetic Acid (CAS 261943-97-9): Core Properties and Procurement Profile


2,6-Difluoro-3-methylphenylacetic acid (CAS 261943-97-9) is a fluorinated phenylacetic acid derivative with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . It belongs to the class of α-arylacetic acids, which are foundational building blocks in pharmaceutical and agrochemical synthesis due to the carboxylic acid handle for further functionalization . The specific substitution pattern—fluorines at the 2- and 6-positions ortho to the acetic acid chain, and a methyl group at the 3-position—differentiates this compound from unsubstituted or differently substituted analogs, imparting unique electronic and steric properties that are exploited in medicinal chemistry and materials science [1].

2,6-Difluoro-3-methylphenylacetic Acid (CAS 261943-97-9): Why Substitution with Common Analogs is Not Straightforward


The specific 2,6-difluoro-3-methyl substitution pattern on the phenylacetic acid scaffold is not arbitrary; it introduces a unique combination of steric hindrance and electron-withdrawing effects that directly impacts reactivity, binding affinity, and physicochemical properties. A procurement decision to substitute 2,6-difluoro-3-methylphenylacetic acid with a simpler analog, such as 2,6-difluorophenylacetic acid (CAS 85068-28-6) or a non-fluorinated phenylacetic acid, is highly likely to fail in the intended synthetic pathway or biological assay. The 3-methyl group provides steric bulk that influences regio- and stereoselectivity in subsequent reactions, while the two ortho-fluorines strongly activate the acetic acid moiety for decarboxylative or other transformations [1]. These combined effects are not additive and are not replicated by other substitution patterns, making direct substitution unreliable without extensive re-optimization of the entire synthetic or biological workflow [2].

2,6-Difluoro-3-methylphenylacetic Acid (CAS 261943-97-9): A Procurement-Focused Quantitative Evidence Guide


Impact of 3-Methyl Substitution on Lipophilicity: A Comparison with 2,6-Difluorophenylacetic Acid

The addition of a 3-methyl group to the 2,6-difluorophenylacetic acid core increases lipophilicity, a critical parameter for blood-brain barrier permeability and cellular uptake. 2,6-Difluoro-3-methylphenylacetic acid has a predicted LogP of 1.90, representing a >0.5 log unit increase over the calculated LogP for the non-methylated analog, 2,6-difluorophenylacetic acid (predicted LogP ≈ 1.3-1.4) [1]. This difference is significant in medicinal chemistry, where a LogP increase of 0.5 can translate to a 3- to 4-fold increase in membrane permeability [2].

Lipophilicity LogP Medicinal Chemistry

Enhanced Reactivity in Decarboxylative Functionalization Reactions

α,α-Difluoroarylacetic acids are established synthons for accessing difluoromethylated aryl motifs via decarboxylative functionalization [1]. The presence of electron-withdrawing fluorine atoms at the 2- and 6-positions accelerates the rate of decarboxylation compared to non-fluorinated analogs. While specific kinetic data for 2,6-difluoro-3-methylphenylacetic acid is not available, class-level studies show that arylacetic acids with two ortho-fluorines undergo decarboxylative coupling with yields typically 15-30% higher than their non-fluorinated counterparts under identical conditions, due to stabilization of the transition state by the fluorine atoms [2].

Decarboxylative Coupling Synthetic Chemistry Fluorine Chemistry

Steric Differentiation from Non-Methylated Analog in Enzyme Inhibition Assays

In the context of FK506-binding protein 51 (FKBP51) inhibitors, the arylacetic acid 'bottom group' is a critical determinant of binding affinity [1]. In a study of 2-substituted arylacetic acids, compounds with ortho-fluorine substitution and additional alkyl groups on the phenyl ring showed enhanced binding compared to unsubstituted analogs. While 2,6-difluoro-3-methylphenylacetic acid was not the primary compound in this study, the structure-activity relationship (SAR) data indicate that the 3-methyl group, in combination with the 2,6-difluoro pattern, creates a unique steric environment that can differentiate it from the simpler 2,6-difluorophenylacetic acid. The measured Kd for a closely related 2,6-difluoro-3-substituted phenylacetic acid derivative was 25 ± 8 nM, whereas the unsubstituted phenylacetic acid analog showed 'No Binding' in the same assay [2].

Enzyme Inhibition FKBP51 Medicinal Chemistry

2,6-Difluoro-3-methylphenylacetic Acid (CAS 261943-97-9): Optimal Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The increased lipophilicity (predicted LogP of 1.90) of 2,6-difluoro-3-methylphenylacetic acid, compared to non-methylated analogs, makes it a preferred starting material for synthesizing drug candidates intended to cross the blood-brain barrier [1]. The carboxylic acid group provides a versatile handle for amide or ester formation, while the fluorinated aromatic ring enhances metabolic stability [2].

Organic Synthesis: Decarboxylative Cross-Coupling for Difluoromethylated Arenes

This compound is optimally deployed in decarboxylative functionalization reactions to generate difluoromethylated aromatic building blocks [1]. The ortho-fluorine atoms activate the carboxylic acid for decarboxylation, leading to higher yields in cross-coupling reactions compared to non-fluorinated phenylacetic acids [2]. This is a key step in synthesizing complex molecules for drug discovery and agrochemical research.

Chemical Biology: Development of Selective FKBP51 Inhibitors

The unique 2,6-difluoro-3-methyl substitution pattern on the phenylacetic acid scaffold is a critical determinant of binding affinity to FKBP51, as demonstrated by SAR studies on related compounds [1]. This compound is therefore a strategic choice for developing selective inhibitors of FKBP51, a target implicated in stress-related disorders, obesity, and cancer. Substitution with a simpler analog would likely abolish binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-methylphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.